Fr Dental Filling
Description
Properties
CAS No. |
57017-83-1 |
|---|---|
Molecular Formula |
BCl2Cr2H17N2Na2O16SZn+2 |
Molecular Weight |
630.3 g/mol |
IUPAC Name |
diazanium;disodium;zinc;boric acid;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;dichloride;sulfate;dihydrate |
InChI |
InChI=1S/BH3O3.2ClH.2Cr.2H3N.2Na.H2O4S.4H2O.5O.Zn/c2-1(3)4;;;;;;;;;1-5(2,3)4;;;;;;;;;;/h2-4H;2*1H;;;2*1H3;;;(H2,1,2,3,4);4*1H2;;;;;;/q;;;2*+1;;;2*+1;;;;;;;;;;;+2/p-4 |
InChI Key |
QGBQVPDZYFBQSM-UHFFFAOYSA-J |
SMILES |
B(O)(O)O.[NH4+].[NH4+].O.O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
B(O)(O)O.[NH4+].[NH4+].O.O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cl-].[Cl-].[Zn+2] |
Synonyms |
FR dental filling FR liquid FR powde |
Origin of Product |
United States |
Scientific Research Applications
Enhancing Bond Durability
Recent studies have highlighted the role of Fr Dental Filling in enhancing the durability of dental restorations. Research conducted by the University of Hong Kong and other institutions demonstrated that a mussel-derived compound can significantly improve the resin-dentine bond's durability. This finding suggests that this compound can effectively minimize nanoleakage and enhance the longevity of dental restorations .
Regenerative Properties
Innovative approaches utilizing this compound have introduced regenerative capabilities. Researchers from the University of Nottingham developed synthetic biomaterials that not only serve as fillings but also stimulate native dental stem cells to promote healing and regeneration of dentin. This method could revolutionize treatments for dental pulp diseases by allowing fillings to interact positively with pulp tissue .
Biocompatibility and Bioactivity
This compound materials have been shown to possess biocompatibility and bioactivity, making them suitable for various clinical applications. For instance, Biodentine, a tricalcium silicate-based material, has been studied for its effectiveness as a permanent dentin substitute. It demonstrates excellent sealing properties and promotes tertiary dentin synthesis, which is crucial for protecting the pulp during restorative procedures .
Clinical Applications of this compound
Case Studies Highlighting Effectiveness
Chemical Reactions Analysis
Polymerization Mechanisms in Resin Composites
Dental resin composites (e.g., Bis-GMA, TEGDMA, UDMA) undergo free-radical polymerization initiated by visible light (470 nm wavelength). The process involves:
Key Reaction Steps:
-
Initiation :
-
Camphorquinone (CQ) absorbs blue light, forming an excited state.
-
Electron transfer occurs between CQ and a tertiary amine (e.g., dimethylaminoethyl methacrylate, DMAEMA), generating free radicals.
-
-
Propagation :
-
Methacrylate monomers (e.g., Bis-GMA, TEGDMA) form covalent bonds via radical addition:
-
-
Termination :
-
Radical recombination or disproportionation halts chain growth.
-
Critical Parameters:
-
Degree of Conversion (DC) : Ranges from 55% to 75% in clinical settings, leaving 25–45% unreacted monomers ( ).
-
Depth of Cure : UV light penetrates 1.5–3.5 mm, affecting elastic modulus (Table 1) .
Table 1: Polymerization Depth vs. Elastic Modulus
| Depth (mm) | Elastic Modulus (GPa) | Source |
|---|---|---|
| 0–1.5 | 8.2 ± 0.3 | |
| 1.5–3.5 | 5.1 ± 0.4 |
Role of Silane Coupling Agents
Silica-based fillers (e.g., SiO₂, Ba-Al-silicate) require silane coupling agents (e.g., γ-methacryloxypropyltrimethoxysilane) to bond with the resin matrix:
Reaction Pathway:
-
Hydrolysis :
-
Condensation :
-
Silanol groups (Si-OH) react with hydroxylated filler surfaces:
-
-
Methacrylate Bonding :
Degradation and Leaching Reactions
Unreacted monomers and degradation byproducts elute over time, driven by:
Hydrolysis:
Enzymatic Degradation:
Table 2: Eluted Components and Cytotoxicity
| Component | Concentration (µg/mL) | Cytotoxicity (IC₅₀) | Source |
|---|---|---|---|
| TEGDMA | 0.8–1.2 | 0.3–0.5 mM | |
| HEMA | 0.5–1.0 | 0.2–0.4 mM | |
| Formaldehyde | 0.02–0.05 | 0.01 mM |
Toxicity and Biocompatibility
Resin monomers exhibit dose-dependent cytotoxicity:
-
Bis-GMA : Disrupts mitochondrial function (↓ATP by 60% at 0.5 mM) .
-
TEGDMA : Induces oxidative stress (↑ROS by 300% at 0.3 mM) .
Clinical Implications :
-
2–8% of patients develop allergic reactions to methacrylates .
-
Pulp irritation correlates with residual dentin thickness (<0.5 mm elevates risk) .
Advances in Low-Shrinkage Resins
To mitigate polymerization stress, nanogel-modified resins and thiol-ene systems are emerging:
Figure 1: Stress Reduction in Thiol-Ene Systems
textPolymerization Stress (MPa) │ 6 │──────────────╮ 4 │──────────────╯ 2 │──────────────╮ 0 ╰─────────────── Conventional Thiol-Ene
Longevity and Failure Modes
Survival analysis of 22,252 resin fillings shows:
Comparison with Similar Compounds
Key Findings :
- Amalgam outperforms this compound in longevity due to its wear resistance and marginal integrity .
- However, this compound is preferred for anterior restorations due to aesthetics and avoids mercury-related safety concerns .
Glass Ionomer Cement (GIC)
Key Findings :
- GIC’s fluoride release makes it ideal for caries-prone patients, but its low strength limits use in load-bearing areas .
- This compound’s superior mechanical properties justify its use in posterior teeth despite lacking therapeutic ion release .
Resin-Modified Glass Ionomer (RMGIC)
| Property | This compound | RMGIC | References |
|---|---|---|---|
| Polymerization Shrinkage | 2–3% | 1.5–2% | |
| Working Time | 20–30 seconds | 2–3 minutes | |
| Adhesion | Requires bonding agent | Self-adhesive | |
| Radiopacity | High | Moderate |
Key Findings :
- RMGIC combines fluoride release with improved strength over conventional GIC but remains weaker than this compound .
- This compound requires more meticulous placement but offers greater durability in complex restorations .
Ceramic Fillings (e.g., Porcelain)
| Property | This compound | Porcelain | References |
|---|---|---|---|
| Abrasion Resistance | Moderate | High | |
| Cost | $150–$300 per filling | $500–$1,500 per inlay/onlay | |
| Chairside Time | Single visit | Requires lab fabrication |
Preparation Methods
Monomer Mixing and Viscosity Optimization
A homogeneous resin blend is prepared by mixing monomers in specific ratios. For instance, UDMA and TEGDMA are combined at a 1:1 weight ratio to balance viscosity and reactivity. Mechanical stirring at 500–1,000 rpm for 30 minutes ensures uniformity, while vacuum degassing removes entrapped air bubbles that could compromise structural integrity.
Photoinitiator Incorporation
Camphorquinone (CQ) and 2-(dimethylaminoethyl) methacrylate (DMAEMA) are added as photoinitiator systems. CQ concentrations of 0.2–0.5 wt% and DMAEMA at 0.1–0.3 wt% enable efficient light-activated polymerization.
Filler Synthesis and Surface Modification
Ceramic fillers, such as zirconia-alumina-silica (ZAS) or silica-quartz hybrids, constitute 60–80 wt% of the composite to reduce polymerization shrinkage and enhance wear resistance.
Sol-Gel Synthesis of ZAS Fillers
ZAS fillers are synthesized via sol-gel techniques:
-
Hydrolysis : Zirconium chloride (ZrCl₄), aluminum nitrate (Al(NO₃)₃), and tetraethyl orthosilicate (TEOS) are hydrolyzed in ethanol-water solutions at 60°C.
-
Condensation : The colloidal suspension is aged for 24 hours to form a gel network.
-
Calcination : The gel is dried at 120°C and calcined at 600°C to produce submicron-sized particles (100–500 nm).
Surface Silanization
Fillers are treated with 3-(trimethoxysilyl)propyl methacrylate (γ-MPS) to enhance resin-filler bonding. A 2% silane solution in ethanol is applied under ultrasonic agitation, followed by curing at 100°C for 1 hour.
Table 1: Surface Modification Agents and Their Effects
| Agent | Function | Bond Strength (MPa) | Source |
|---|---|---|---|
| γ-MPS | Silane coupling | 51.1 ± 12.2 | |
| Chitosan | Bioactive coating | 45.3 ± 9.8 | |
| TEGDMA primer | Wettability enhancement | 48.7 ± 7.5 |
Composite Formulation and Homogenization
The integration of resin and filler phases demands controlled protocols to prevent agglomeration and ensure uniform dispersion.
Filler Incorporation
Fillers are gradually added to the resin matrix under high-shear mixing (2,000–3,000 rpm). A 70 wt% filler loading is optimal for balancing viscosity (1.5–2.5 Pa·s) and mechanical properties.
Ultrasonic Processing
Ultrasonication at 20 kHz for 10–15 minutes breaks down filler clusters, achieving a particle size distribution of 0.1–1.0 µm.
Curing and Polymerization
Light-curing remains the standard method for this compound, using blue LED light (450–480 nm) at an intensity of 800–1,200 mW/cm².
Layered Curing Technique
For deep cavities, incremental layering (2 mm per layer) minimizes shrinkage stress. Each layer is cured for 20 seconds, reducing cuspal deflection by 40% compared to bulk curing.
Post-Curing Thermal Treatment
Heating at 60–80°C for 5 minutes post-curing increases conversion rates from 65% to 85%, enhancing flexural strength (120 MPa to 145 MPa).
Quality Control and Testing
Rigorous testing ensures compliance with ISO 4049 standards for dental composites.
Mechanical Properties
Table 2: Comparative Performance of this compound
| Property | This compound | Amalgam | Glass Ionomer |
|---|---|---|---|
| Tensile Strength (MPa) | 51.1 ± 12.2 | 60.0 ± 8.0 | 10.5 ± 2.3 |
| Aesthetic Quality | Excellent | Poor | Moderate |
| Biocompatibility | High | Low (Hg risk) | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
